6-Chloro-1-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound with the molecular formula C5H7ClN2O2 It is a derivative of diazinane, a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1,3-diazinane-2,4-dione typically involves the chlorination of 1-methyl-1,3-diazinane-2,4-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-azido-1-methyl-1,3-diazinane-2,4-dione or 6-thiocyanato-1-methyl-1,3-diazinane-2,4-dione.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-amino-1-methyl-1,3-diazinane-2,4-dione.
Scientific Research Applications
6-Chloro-1-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione
- 5,6-Dihydroxy-5-methyl-1,3-diazinane-2,4-dione
- 6-Chloro-8-methyl-1,3-benzoxazine-2,4-dione
Uniqueness
6-Chloro-1-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H7ClN2O2 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
6-chloro-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) |
InChI Key |
PYVYVQYIOUUFIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.